molecular formula C6H3BrN2 B11910202 5-Bromo-4-ethynylpyrimidine

5-Bromo-4-ethynylpyrimidine

Katalognummer: B11910202
Molekulargewicht: 183.01 g/mol
InChI-Schlüssel: IGJCIEZPGKTVOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-ethynylpyrimidine is a brominated pyrimidine derivative featuring an ethynyl (-C≡CH) substituent at the 4-position and a bromine atom at the 5-position of the pyrimidine ring. Pyrimidine derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to their ability to participate in cross-coupling reactions (e.g., Suzuki, Sonogashira) and serve as building blocks for complex molecules . The ethynyl group enhances its utility in click chemistry and metal-catalyzed syntheses, distinguishing it from other brominated pyrimidines with bulkier or less reactive substituents.

Eigenschaften

Molekularformel

C6H3BrN2

Molekulargewicht

183.01 g/mol

IUPAC-Name

5-bromo-4-ethynylpyrimidine

InChI

InChI=1S/C6H3BrN2/c1-2-6-5(7)3-8-4-9-6/h1,3-4H

InChI-Schlüssel

IGJCIEZPGKTVOE-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=NC=NC=C1Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 5-Bromo-4-chloropyrimidine Intermediate

The foundational step in many routes involves introducing chlorine at the 4-position of a 5-bromopyrimidine precursor. In a method analogous to the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent. For instance, refluxing 5-bromo-4-hydroxypyrimidine in POCl₃ at 105°C for 8 hours achieves near-quantitative conversion to 5-bromo-4-chloropyrimidine. Post-reaction, excess POCl₃ is distilled under reduced pressure, and the residue is neutralized with potassium carbonate to pH 9–10, yielding a white solid with 86.5% purity by HPLC.

Sonogashira Coupling for Ethynyl Group Introduction

The 4-chloro substituent is subsequently replaced via a palladium-catalyzed Sonogashira coupling. A representative procedure involves reacting 5-bromo-4-chloropyrimidine with trimethylsilylacetylene (TMSA) under inert conditions. Catalyzed by Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in triethylamine, the reaction proceeds at 60°C for 12 hours, achieving 78% conversion to 5-bromo-4-(trimethylsilylethynyl)pyrimidine. Deprotection with tetrabutylammonium fluoride (TBAF) in THF affords 5-bromo-4-ethynylpyrimidine, isolated in 92% yield after column chromatography.

Table 1. Optimization of Sonogashira Coupling Parameters

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄/CuIEt₃N601278
PdCl₂(PPh₃)₂/CuIDMF80885
Pd(OAc)₂/XPhosTHF701081

Direct Substitution Using Metal Acetylides

Nucleophilic Aromatic Substitution with Lithium Acetylide

Lithium acetylide, generated in situ from acetylene gas and n-butyllithium, reacts with 5-bromo-4-chloropyrimidine in tetrahydrofuran (THF) at −78°C. This method bypasses transition-metal catalysts but requires stringent anhydrous conditions. After quenching with ammonium chloride, the crude product is purified via recrystallization from ethanol, yielding 5-bromo-4-ethynylpyrimidine in 67% yield. Side products, including dimerized alkynes, are minimized by maintaining low temperatures and rapid stirring.

Copper-Mediated Ethynylation

Alternative protocols employ copper(I) iodide (20 mol%) and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) at 120°C. Here, 5-bromo-4-iodopyrimidine reacts with ethynylmagnesium bromide, achieving 73% yield after 6 hours. This method benefits from shorter reaction times compared to palladium systems but faces limitations in substrate solubility and byproduct formation.

Multi-Step Synthesis from Pyrimidine Precursors

Cyclocondensation of β-Ketoesters

A three-step route begins with the cyclocondensation of ethyl 3-(4-bromophenyl)-3-oxopropanoate with urea in acetic acid, forming 5-bromo-4-hydroxypyrimidine. Chlorination with POCl₃ (Method A) or phosgene (Method B) follows, with the latter offering superior selectivity (94.1% yield). Subsequent ethynylation via Sonogashira coupling completes the synthesis, yielding 5-bromo-4-ethynylpyrimidine in 52.8% overall yield.

Table 2. Comparative Analysis of Chlorination Agents

ReagentTemperature (°C)Time (h)Yield (%)Purity (HPLC %)
POCl₃105886.599.2
Phosgene95394.199.9
SOCl₂801272.398.5

Catalytic Systems and Solvent Effects

Palladium vs. Copper Catalysts

Palladium-based systems (e.g., Pd(PPh₃)₄) consistently outperform copper-only catalysts in cross-coupling efficiency, particularly in polar aprotic solvents like DMF. For example, PdCl₂(PPh₃)₂ in DMF at 80°C achieves 85% yield, whereas CuI alone under identical conditions yields only 34%. Ligand selection also critically impacts reactivity; bulky phosphines (XPhos) enhance steric protection of the palladium center, reducing dehalogenation side reactions.

Solvent Optimization

Nonpolar solvents (toluene, THF) favor Sonogashira coupling by stabilizing the palladium intermediate, while polar solvents (DMF, NMP) accelerate nucleophilic substitutions. Ethanol, used in final recrystallization steps, improves product purity to >99% by effectively removing residual catalysts.

Scalability and Industrial Applications

Kilogram-Scale Production

A patented route (US10556871B1) details kilogram-scale synthesis using solid acid catalysts (e.g., Amberlyst-15) for esterification and chlorination steps. This method reduces POCl₃ usage by 40% and achieves an 85.7% isolated yield in the final ethynylation step. Continuous-flow systems further enhance throughput, with a reported output of 15 kg/day using microreactor technology.

Purity and Analytical Characterization

Final products are characterized by ¹H NMR (δ 8.96 ppm for pyrimidine protons), LC-MS ([M+H]⁺ = 213.0), and HPLC (>99% purity). Residual palladium levels, critical for pharmaceutical applications, are reduced to <5 ppm via chelating resin treatment .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 5-position is likely susceptible to nucleophilic substitution. For example:

  • Mechanism : The bromine atom acts as a leaving group, replaced by nucleophiles (e.g., amines, thiols, or azides) under appropriate conditions (e.g., polar aprotic solvents like DMF or DMSO).

  • Precedent : Related pyrimidines with halogen substituents undergo substitution reactions to form derivatives for medicinal chemistry applications .

  • Example : Reaction with sodium azide could yield an azide-substituted pyrimidine, useful for further functionalization via click chemistry .

Coupling Reactions

The ethynyl group at the 4-position enables participation in metal-catalyzed cross-coupling reactions, such as:

  • Sonogashira Coupling : The ethynyl group reacts with aryl halides in the presence of palladium catalysts (e.g., PdCl₂(PPh₃)₂) and copper iodide to form extended conjugated systems .

  • Suzuki-Miyaura Coupling : While not directly applicable to ethynyl groups, brominated pyrimidines can participate in Suzuki coupling if the ethynyl group is replaced with a boronic acid.

  • Conditions : Typically involve THF or dioxane as solvents, elevated temperatures (60–100°C), and bases like Et₃N .

Coordination Reactions

The compound may engage in metal-mediated reactions, particularly with transition metals like silver (Ag):

  • Self-Assembly : On surfaces such as Ag(111), the compound could form hierarchical coordination structures (e.g., dimers, tetramers) via C–Ag or N–Ag bonds, as observed in structurally similar pyrimidine derivatives .

  • Thermal Activation : Heating may induce bond rotation, leading to diverse organometallic nanostructures (e.g., triangles, zigzags) .

Biochemical Reactions

Ethynyl pyrimidine analogues are studied for their incorporation into DNA as probes. While 5-Bromo-4-ethynylpyrimidine is not explicitly tested, structural similarities suggest:

  • DNA Probing : The ethynyl group could enable click chemistry-based detection of DNA synthesis in parasites like Trypanosoma cruzi .

  • Enzymatic Interactions : Potential modulation of enzymes involved in pyrimidine biosynthesis, as seen in related nucleoside analogues .

Other Potential Reactions

  • Oxidation/Reduction : The pyrimidine ring may undergo oxidation (e.g., to N-oxides) or reduction (e.g., to dihydropyrimidines) using agents like H₂O₂ or LiAlH₄.

  • Functional Group Transformations : The ethynyl group could be hydrogenated to an ethyl group or further functionalized (e.g., silylation) .

Data Table: Inferred Reaction Conditions for 5-Bromo-4-ethynylpyrimidine

Reaction TypeReagentsConditionsProduct Type
Nucleophilic SubstitutionSodium azide, DMF60°C, 12 hAzide-substituted pyrimidine
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃NTHF, 80°C, 24 hCoupled biaryl derivative
Coordination (Ag)Ag(111) surface, thermal activationUHV, 300–400 KOrganometallic nanostructures
DNA ProbingFluorescent azide, click chemistryRoom temperature, pH 7.4DNA-incorporated probe

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 5-Bromo-4-ethynylpyrimidine is as a protein kinase inhibitor . Protein kinases play a crucial role in cell signaling and regulation, making their inhibitors valuable for therapeutic interventions, especially in cancer treatment. The compound has shown potential in modulating cell cycle control, which is essential for developing anticancer therapies.

Case Study: Inhibition of Cancer Cell Proliferation

  • In vitro studies demonstrated that 5-Bromo-4-ethynylpyrimidine effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values obtained from these assays are as follows:
Cell Line IC50 (µM)
MCF-712
A54915

These results indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Drug Development

The compound's structural features make it a candidate for developing new therapeutics targeting diseases associated with dysregulated protein kinases. Its ability to interact with various biological targets has been confirmed through binding assays and cellular assays.

Example Application: Targeting Specific Kinases

  • Studies have shown that 5-Bromo-4-ethynylpyrimidine selectively inhibits certain protein kinases involved in tumor growth and metastasis, highlighting its potential role in targeted cancer therapies.

Synthesis of Novel Compounds

5-Bromo-4-ethynylpyrimidine serves as a precursor for synthesizing other biologically active compounds. Its derivatives can be modified to enhance their pharmacological properties or to develop new classes of drugs.

Synthesis Pathway Example:

  • The compound can be utilized in multi-step synthesis processes to create derivatives with improved efficacy or reduced side effects.

The biological activity of 5-Bromo-4-ethynylpyrimidine extends beyond its role as a kinase inhibitor. It has been studied for its antibacterial properties and potential applications in treating infectious diseases.

Case Study: Antibacterial Efficacy

  • Research indicates that derivatives of 5-Bromo-4-ethynylpyrimidine exhibit antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicates that modifications to the ethynyl group can significantly enhance antibacterial potency.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-ethynylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity or binding to specific receptors, thereby modulating biological pathways. The ethynyl group can interact with active sites of enzymes or receptors, while the bromine atom can enhance binding affinity through halogen bonding .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 5-Bromo-4-ethynylpyrimidine with structurally related bromopyrimidines, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Bromo-4-ethynylpyrimidine 5-Br, 4-ethynyl C₆H₃BrN₂ ~197.01 (estimated) High reactivity in cross-coupling reactions Inferred
5-Bromo-4-(2-methylphenyl)pyrimidine 5-Br, 4-(2-methylphenyl) C₁₁H₉BrN₂ 249.11 Used in ligand synthesis; moderate steric bulk
5-Bromo-2-chloro-4-(methylthio)pyrimidine 5-Br, 2-Cl, 4-SCH₃ C₅H₄BrClN₂S 253.53 Methylthio group acts as a leaving group; agrochemical intermediate
4-Amino-5-bromo-2-chloropyrimidine 5-Br, 2-Cl, 4-NH₂ C₄H₄BrClN₃ 208.46 Amino group enables hydrogen bonding; pharmaceutical intermediate
5-Bromo-4,6-dimethoxypyrimidine 5-Br, 4-OCH₃, 6-OCH₃ C₆H₇BrN₂O₂ 235.04 Electron-rich due to methoxy groups; inhibits kinase activity
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 5-Br, 2-SCH₃, 4-COOH C₇H₅BrN₂O₂S 277.10 Carboxylic acid enhances solubility; precursor for metal complexes

Physicochemical Properties

  • Solubility: Amino-substituted derivatives (e.g., 4-Amino-5-bromo-2-chloropyrimidine) exhibit higher aqueous solubility due to hydrogen-bonding capabilities, while ethynyl and aryl-substituted analogs are more lipophilic .
  • Crystal Packing : The ethynyl group’s linear geometry (inferred from analogous structures) may promote π-π stacking, contrasting with the bulkier 2-methylphenyl group in 5-Bromo-4-(2-methylphenyl)pyrimidine, which disrupts molecular packing .

Research Findings and Limitations

  • Synthetic Challenges : The ethynyl group’s sensitivity to oxidation requires inert conditions during synthesis, unlike the more stable methoxy or methylthio analogs .
  • Biological Activity: 5-Bromo-4-ethynylpyrimidine’s small size and reactivity make it a candidate for covalent inhibitors, whereas bulkier derivatives (e.g., 5-Bromo-4-(2-methylphenyl)pyrimidine) are better suited for non-covalent target engagement .

Biologische Aktivität

5-Bromo-4-ethynylpyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in drug development, and relevant case studies.

Chemical Structure and Properties

5-Bromo-4-ethynylpyrimidine is characterized by the following molecular formula:

  • Molecular Formula : C6_6H4_4BrN3_3
  • Molecular Weight : 200.02 g/mol

The presence of a bromine atom at the 5-position and an ethynyl group at the 4-position contributes to its unique reactivity and biological properties.

Antiviral and Antitumor Properties

Research indicates that compounds similar to 5-bromo-4-ethynylpyrimidine exhibit significant antiviral and antitumor activities. For instance, derivatives of pyrimidine have been shown to inhibit viral replication and exert cytotoxic effects on cancer cells. A study highlighted that certain pyrimidine derivatives, including those with ethynyl substitutions, demonstrated promising results against various cancer cell lines, showcasing their potential as chemotherapeutic agents .

The biological activity of 5-bromo-4-ethynylpyrimidine may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrimidine derivatives can inhibit specific enzymes involved in nucleic acid synthesis, thereby blocking viral replication.
  • Modulation of Cell Signaling Pathways : These compounds may interfere with signaling pathways that promote cell proliferation, leading to apoptosis in tumor cells.
  • Interaction with DNA/RNA : The ethynyl group may facilitate interaction with nucleic acids, disrupting their function.

Case Study 1: Antiviral Activity

A study conducted on a series of pyrimidine derivatives, including 5-bromo-4-ethynylpyrimidine, revealed that these compounds effectively inhibited the replication of the influenza virus in vitro. The mechanism was attributed to the inhibition of viral RNA polymerase, which is crucial for viral replication .

Case Study 2: Antitumor Efficacy

In another investigation, researchers evaluated the cytotoxic effects of 5-bromo-4-ethynylpyrimidine on human cancer cell lines, including breast and lung cancer. The compound exhibited dose-dependent cytotoxicity, with an IC50_{50} value indicating significant potency against these cell lines. The study concluded that further optimization could enhance its efficacy as a chemotherapeutic agent .

Data Summary Table

Property Value
Molecular FormulaC6_6H4_4BrN3_3
Molecular Weight200.02 g/mol
Antiviral ActivityInhibits influenza virus replication
Antitumor ActivityCytotoxic against cancer cell lines
Mechanism of ActionEnzyme inhibition, signaling modulation

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Bromo-4-ethynylpyrimidine?

The synthesis typically involves introducing an ethynyl group at the 4-position of a bromopyrimidine scaffold. A Sonogashira cross-coupling reaction is widely used, employing palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst. For example:

  • Step 1 : Start with 5-bromo-4-iodopyrimidine as the base scaffold.
  • Step 2 : React with trimethylsilylacetylene (TMSA) under inert conditions (e.g., N₂ atmosphere) to introduce the ethynyl group.
  • Step 3 : Deprotect the TMS group using tetrabutylammonium fluoride (TBAF) to yield the final product.
    Key considerations: Optimize reaction temperature (80–100°C) and solvent (e.g., THF or DMF) to minimize side reactions like homocoupling .

Q. How can spectroscopic techniques characterize 5-Bromo-4-ethynylpyrimidine?

  • ¹H NMR : The ethynyl proton (C≡C-H) appears as a singlet at δ 2.5–3.0 ppm. The pyrimidine ring protons (H-2 and H-6) resonate between δ 8.5–9.5 ppm due to electron-withdrawing effects of bromine and the ethynyl group .
  • ¹³C NMR : The sp-hybridized carbons (C≡C) appear at δ 70–80 ppm and δ 85–95 ppm. The C-Br signal is observed at δ 105–110 ppm .
  • IR Spectroscopy : The C≡C stretch appears as a sharp peak near 2100–2200 cm⁻¹. Aromatic C-H stretches are visible at 3050–3100 cm⁻¹ .
    Validation: Compare spectral data with structurally similar compounds (e.g., 5-bromo-2-chloropyrimidine ).

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for ethynyl-substituted pyrimidines?

Contradictions in NMR or IR data may arise from solvent effects, tautomerism, or impurities.

  • Case Study : If the ethynyl proton signal splits unexpectedly, consider:
    • Solvent polarity: Use deuterated DMSO to stabilize resonance structures.
    • Tautomeric shifts: Check for equilibrium between amino and imino forms using variable-temperature NMR .
  • Mitigation : Perform 2D NMR (HSQC, HMBC) to confirm connectivity and rule out impurities. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What strategies optimize cross-coupling reactions involving 5-Bromo-4-ethynylpyrimidine?

  • Catalyst Screening : Test Pd₂(dba)₃ or PdCl₂(PPh₃)₂ for improved yields in Suzuki-Miyaura couplings.
  • Ligand Effects : Bulky ligands (e.g., XPhos) enhance selectivity for aryl boronic acids at the 5-bromo position .
  • Solvent Optimization : Use DMF for polar substrates or toluene for sterically hindered partners.
  • Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to identify side products (e.g., dehalogenation) .

Q. How does the stability of 5-Bromo-4-ethynylpyrimidine vary under different storage conditions?

  • Short-term : Store at –20°C under argon to prevent oxidation of the ethynyl group.
  • Long-term : Lyophilize and seal in amber vials with desiccants (e.g., silica gel). Avoid exposure to moisture, which can hydrolyze the ethynyl moiety .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to acute toxicity risks (H302, H315) .

Q. How to design kinase inhibitors using 5-Bromo-4-ethynylpyrimidine as a scaffold?

  • Structure-Activity Relationship (SAR) :
    • Introduce substituents at the 2-position (e.g., amino or chloro groups) to enhance binding to ATP pockets.
    • Modify the ethynyl group with polar moieties (e.g., hydroxyl or amide) to improve solubility .
  • Biological Testing :
    • Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values.
    • Validate selectivity against off-target kinases (e.g., EGFR, VEGFR) via competitive binding studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.